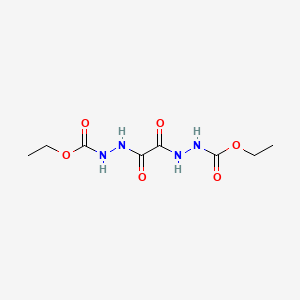![molecular formula C14H13N3O2S B14647113 S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate CAS No. 51991-25-4](/img/structure/B14647113.png)
S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate: is a heterocyclic compound that features two pyridine rings connected via a thioester linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate typically involves the following steps:
Formation of the thioester linkage: This can be achieved by reacting pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminoethyl pyridine-3-carboxylate under basic conditions to form the thioester linkage.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing industrial-scale purification techniques.
化学反応の分析
Types of Reactions
S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate can undergo various chemical reactions, including:
Oxidation: The thioester linkage can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution may involve reagents like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the specific reagents used.
科学的研究の応用
S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
作用機序
The mechanism of action of S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
Pyridine-3-carboxylic acid: A precursor in the synthesis of S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate.
2-Aminoethyl pyridine-3-carboxylate: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its dual pyridine rings connected via a thioester linkage, which imparts distinct chemical and biological properties compared to its precursors and other similar compounds .
特性
CAS番号 |
51991-25-4 |
|---|---|
分子式 |
C14H13N3O2S |
分子量 |
287.34 g/mol |
IUPAC名 |
S-[2-(pyridine-3-carbonylamino)ethyl] pyridine-3-carbothioate |
InChI |
InChI=1S/C14H13N3O2S/c18-13(11-3-1-5-15-9-11)17-7-8-20-14(19)12-4-2-6-16-10-12/h1-6,9-10H,7-8H2,(H,17,18) |
InChIキー |
HETSUJYCHSZERF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(=O)NCCSC(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


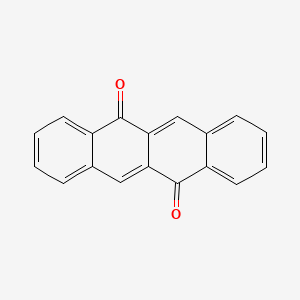
![Diethyl [3-(trimethoxysilyl)propyl]phosphonate](/img/structure/B14647040.png)
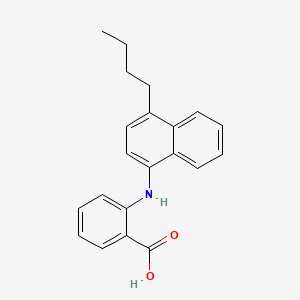
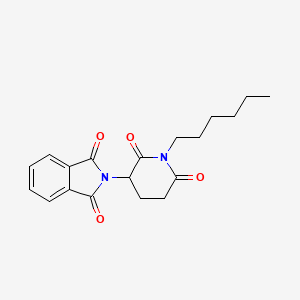
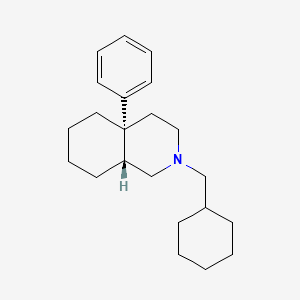
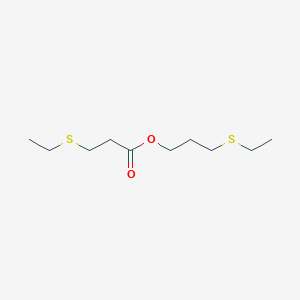
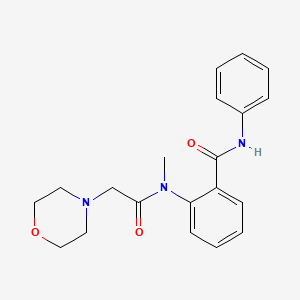

![1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene](/img/structure/B14647068.png)
![3-[4-(Isopentyloxy)phenyl]-3-methylpyrrolidine-2,5-dione](/img/structure/B14647081.png)
![{4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14647082.png)
![1,3,4-Oxadiazole-2(3H)-thione, 5-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B14647094.png)
![Phenol, 3,3'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14647107.png)
